1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, with six methyl groups attached to the ring. The fluoride ion is associated with the positively charged piperidinium ion, making it a salt. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride typically involves the reaction of hexamethylpiperidine with a fluoride source. One common method is the reaction of hexamethylpiperidine with hydrogen fluoride gas or a fluoride salt such as sodium fluoride. The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
On an industrial scale, the production of this compound can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoride ion can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complex Formation: Metal salts such as palladium chloride or platinum chloride are used to form complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of alkylated piperidinium salts, while complex formation can result in metal-piperidinium complexes.
Scientific Research Applications
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride involves its ability to donate or accept fluoride ions. This property makes it useful in catalysis and as a reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with nucleophiles and electrophiles to facilitate chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,5,5-Hexamethylpiperidin-1-ium chloride: Similar structure but with a chloride ion instead of fluoride.
1,1,3,3,5,5-Hexamethylpiperidin-1-ium bromide: Similar structure but with a bromide ion.
1,1,3,3,5,5-Hexamethylpiperidin-1-ium iodide: Similar structure but with an iodide ion.
Uniqueness
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride is unique due to the presence of the fluoride ion, which imparts different reactivity and properties compared to its chloride, bromide, and iodide counterparts. The fluoride ion is smaller and more electronegative, making the compound more reactive in certain types of chemical reactions, particularly those involving nucleophilic substitution.
Properties
CAS No. |
167695-76-3 |
---|---|
Molecular Formula |
C11H24FN |
Molecular Weight |
189.31 g/mol |
IUPAC Name |
1,1,3,3,5,5-hexamethylpiperidin-1-ium;fluoride |
InChI |
InChI=1S/C11H24N.FH/c1-10(2)7-11(3,4)9-12(5,6)8-10;/h7-9H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
NOLMYBZBBQUUII-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC(C[N+](C1)(C)C)(C)C)C.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.